molecular formula C10H16O2 B14316413 4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one CAS No. 111372-59-9

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one

Katalognummer: B14316413
CAS-Nummer: 111372-59-9
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: MLFXHMZNLOGDGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a substituent at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylpent-3-en-2-one with ethylene glycol in the presence of an acid catalyst can yield the desired oxolane derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Methyl-5-(3-methylbut-1-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares structural similarities but differs in functional groups and biological activity.

    3-Methylbut-2-en-1-ol: Another related compound with different reactivity and applications.

Uniqueness

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is unique due to its specific oxolane ring structure and the presence of a methylbutenyl substituent. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

111372-59-9

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

4-methyl-5-(3-methylbut-1-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4-5,7-9H,6H2,1-3H3

InChI-Schlüssel

MLFXHMZNLOGDGV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)OC1C=CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.